2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE
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Overview
Description
2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a bromobenzoyl group, and an amino benzoate moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl benzoate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 4-[(2-bromobenzoyl)amino]benzoate
- 2-Oxo-2-phenylethyl 4-[(4-chlorobenzoyl)amino]benzoate
- 2-Oxo-2-phenylethyl 4-[(4-fluorobenzoyl)amino]benzoate
Uniqueness
2-OXO-2-PHENYLETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16BrNO4 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
phenacyl 4-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16BrNO4/c23-18-10-6-16(7-11-18)21(26)24-19-12-8-17(9-13-19)22(27)28-14-20(25)15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26) |
InChI Key |
KMECMESNMZZBGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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